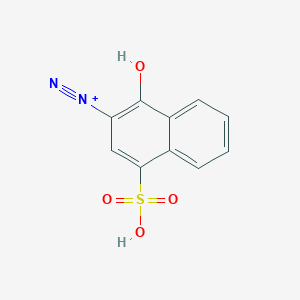
2-Aminopropanol hydrochloride
説明
2-Aminopropanol hydrochloride, also known as (S)-2-Aminopropan-1-ol hydrochloride, is a compound with the molecular formula C3H10ClNO . It has a molecular weight of 111.57 g/mol . The compound is a derivative of L-Alaninol and Hydrochloric Acid .
Synthesis Analysis
There are several methods for synthesizing 2-Aminopropanol. One method involves taking propylene epoxide and a 15-38% HCl solution as raw materials to carry out a ring-opening addition reaction . Another method involves using epoxypropane and liquid ammonia as raw materials . The reactants are introduced into a fixed bed reactor, where they react at 100-200°C under the action of a rare earth modified catalyst to obtain 2-Aminopropanol .
Molecular Structure Analysis
The molecular structure of 2-Aminopropanol hydrochloride can be represented by the InChI string: InChI=1S/C3H9NO.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 . The compound also has a Canonical SMILES representation: CC(CO)N.Cl .
Physical And Chemical Properties Analysis
2-Aminopropanol hydrochloride has a molecular weight of 111.57 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 111.0450916 g/mol . The Topological Polar Surface Area of the compound is 46.2 Ų .
科学的研究の応用
Preparation of (S)-2-amino-1-propanol (L-alaninol)
2-Aminopropanol hydrochloride is used in the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine . This compound is of great importance as an intermediate for pharmaceutical active ingredients such as the antibiotic Levofloxacin .
Synthesis of Pharmaceutical Derivatives
2-Aminopropanol hydrochloride derivatives have been synthesized and evaluated for their potential in pharmaceutical applications. These derivatives show promising immunosuppressive activity, which is significant for drug development, especially in the context of organ transplantation and autoimmune diseases.
Intermediate in Organic Chemistry
2-Aminopropanol hydrochloride serves as an intermediate in various organic chemistry reactions . It is used in the synthesis of a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals .
Enzymatic Conversion
2-Aminopropanol can be produced via the enzymatic conversion of 2-aminopropane . This process provides a biotechnological approach to the production of this compound, which can be more sustainable and environmentally friendly than traditional chemical methods .
Production of Antibiotics
As mentioned earlier, 2-Aminopropanol is an important intermediate in the production of certain antibiotics, such as Levofloxacin . This highlights its role in the pharmaceutical industry and its contribution to public health .
Research and Development
2-Aminopropanol hydrochloride is used in research and development in laboratories. It is often used in experimental setups to understand its properties and potential applications .
作用機序
Target of Action
2-Aminopropanol hydrochloride primarily targets the enzyme Ethanolamine Ammonia-Lyase . This enzyme plays a crucial role in the catalytic deamination of 2-aminopropanol as well as ethanolamine .
Mode of Action
The interaction of 2-Aminopropanol hydrochloride with its target enzyme, Ethanolamine Ammonia-Lyase, results in a paramagnetic species known as the 2-aminopropanol-l-y1 radical . This radical is generated through a first-order process with a rate constant of 7 s^-1 . The formation of this radical is kinetically competent with respect to overall catalysis .
Biochemical Pathways
The primary biochemical pathway affected by 2-Aminopropanol hydrochloride is the deamination of 2-aminopropanol . This process is catalyzed by Ethanolamine Ammonia-Lyase and results in the formation of the 2-aminopropanol-l-y1 radical . The radical then participates in further reactions, affecting downstream biochemical processes .
Pharmacokinetics
The compound’s interaction with its target enzyme and its transformation into a paramagnetic species suggest that it may have unique pharmacokinetic properties .
Result of Action
The action of 2-Aminopropanol hydrochloride results in the formation of the 2-aminopropanol-l-y1 radical . This radical is a key intermediate in the deamination of 2-aminopropanol, leading to changes in downstream biochemical processes .
Action Environment
The formation of the 2-aminopropanol-l-y1 radical suggests that factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
特性
IUPAC Name |
2-aminopropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDODBFXWRWFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276093, DTXSID70884233 | |
| Record name | 1-Propanol, 2-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopropanol hydrochloride | |
CAS RN |
6170-23-6, 17016-92-1 | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopropanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopropan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPROPANOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQC204N04O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride in the context of this research?
A1: dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride (IV) is a crucial intermediate in the synthesis of racemic chloramphenicol []. The research paper details a novel synthesis pathway for this compound, highlighting its importance in pharmaceutical chemistry.
Q2: What key chemical transformation is involved in the synthesis of dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride?
A2: The synthesis involves treating 1-phenyl-2-amino-3-ethoxypropanol hydrochloride (V) with concentrated hydrochloric acid under high pressure in a sealed tube []. This process simultaneously converts the ethoxy group to a hydroxyl group and replaces the secondary hydroxyl group with chlorine, ultimately yielding dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




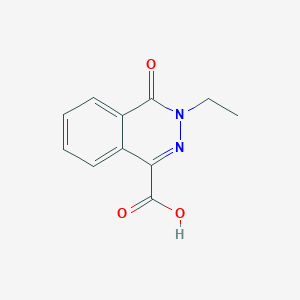
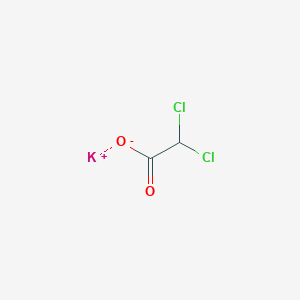


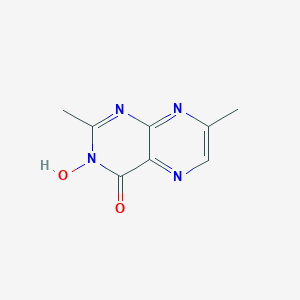
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)

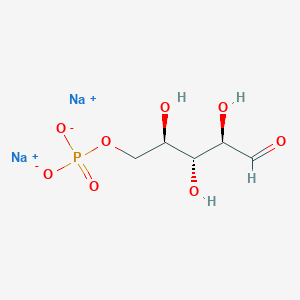

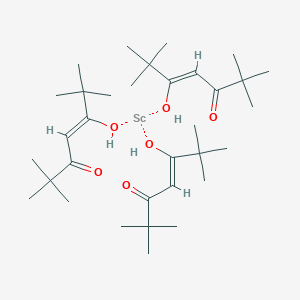
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
